molecular formula C15H16N2O3 B3052491 (2-Methoxybenzyl)(3-nitrobenzyl)amine CAS No. 418790-82-6

(2-Methoxybenzyl)(3-nitrobenzyl)amine

Cat. No.: B3052491
CAS No.: 418790-82-6
M. Wt: 272.3 g/mol
InChI Key: IBFZQXIEQZDGTO-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)(3-nitrobenzyl)amine is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to benzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxybenzyl)(3-nitrobenzyl)amine typically involves multi-step organic reactions. One common method includes:

    Methoxylation: The addition of a methoxy group to the benzyl ring.

    Coupling Reaction: The final step involves coupling the methoxybenzyl and nitrobenzyl groups through an amine linkage.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and methoxylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Reduction of Nitro Group: Formation of (2-Methoxybenzyl)(3-aminobenzyl)amine.

    Substitution of Methoxy Group: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(2-Methoxybenzyl)(3-nitrobenzyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(3-nitrobenzyl)amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the methoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2-Methoxybenzyl)(4-nitrobenzyl)amine: Similar structure but with the nitro group in the para position.

    (2-Methoxybenzyl)(2-nitrobenzyl)amine: Similar structure but with the nitro group in the ortho position.

    (2-Methoxybenzyl)(3-aminobenzyl)amine: Reduction product of (2-Methoxybenzyl)(3-nitrobenzyl)amine.

Uniqueness: this compound is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-15-8-3-2-6-13(15)11-16-10-12-5-4-7-14(9-12)17(18)19/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFZQXIEQZDGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357945
Record name (2-METHOXYBENZYL)(3-NITROBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418790-82-6
Record name (2-METHOXYBENZYL)(3-NITROBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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